Cas no 39491-51-5 (2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide)
2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide Chemical and Physical Properties
Names and Identifiers
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- 6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
- (3aR,4S,6aS)-6-(6-Amino-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid methylamide
- 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide
- NSC-145886
- 6-(6-amino-9h-purin-9-yl)-n,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
- (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide
- DTXSID80301688
- 39491-51-5
- NSC145886
-
- Inchi: 1S/C14H18N6O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)(H2,15,17,18)/t7-,8-,9-,13?/m0/s1
- InChI Key: DKBBHJATSCFNJQ-ALBOZPFFSA-N
- SMILES: O1[C@]2([H])C(N3C4=C(N=C3)C(N)=NC=N4)O[C@H](C(NC)=O)[C@]2([H])OC1(C)C
Computed Properties
- Exact Mass: 334.13895308g/mol
- Monoisotopic Mass: 334.13895308g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 126Ų
2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O211305-25mg |
2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide |
39491-51-5 | 25mg |
$ 805.00 | 2022-06-03 | ||
| TRC | O211305-50mg |
2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide |
39491-51-5 | 50mg |
$ 1340.00 | 2022-06-03 | ||
| TRC | O211305-125mg |
2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide |
39491-51-5 | 125mg |
$ 2680.00 | 2022-06-03 |
2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide Suppliers
2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide
Introduction to 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide (CAS No. 39491-51-5)
2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide, identified by its Chemical Abstracts Service (CAS) number 39491-51-5, is a structurally modified derivative of adenosine. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique molecular architecture and potential biological activities. The presence of an isopropylidene group at the 2' and 3' positions of the ribose sugar and a N-methylcarbamide moiety at the 5' position introduces novel pharmacophoric features that distinguish it from native adenosine and its analogs.
The synthesis of 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide involves a series of well-established organic transformations, including protection-deprotection strategies, glycosylation, and nucleophilic substitution reactions. The isopropylidene groups not only enhance the stability of the ribose ring against hydrolysis but also influence the compound's solubility and metabolic fate. The N-methylcarbamide group, on the other hand, may contribute to enhanced binding affinity or altered pharmacokinetic properties, making this derivative a promising candidate for further investigation.
In recent years, nucleoside analogs have been extensively studied for their therapeutic potential in various diseases, including cancer, viral infections, and neurodegenerative disorders. The structural modifications in 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide are designed to optimize its interaction with biological targets such as enzymes and receptors. For instance, the isopropylidene groups can mimic the natural sugar moiety while providing additional functional handles for chemical manipulation, whereas the N-methylcarbamide group may enhance nucleobase stacking interactions or alter receptor recognition profiles.
One of the most compelling aspects of 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide is its potential as a prodrug or a lead compound for drug development. The isopropylidene groups can be selectively removed under physiological conditions or in response to specific enzymatic activity, releasing active species such as adenosine or its derivatives. This prodrug strategy has been successfully employed in other nucleoside-based therapeutics to improve bioavailability and reduce toxicity. Additionally, the N-methylcarbamide moiety may serve as a site for further derivatization, allowing chemists to fine-tune the compound's properties for specific applications.
Recent preclinical studies have begun to explore the biological effects of 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide in model systems. Initial findings suggest that this compound exhibits potent inhibitory activity against certain enzymes implicated in cellular proliferation and metabolism. For example, it has shown promise in inhibiting adenosine deaminase (ADA), an enzyme that degrades adenosine and is overexpressed in some cancer cell lines. By modulating ADA activity, 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide could potentially increase intracellular adenosine levels, leading to downstream effects such as apoptosis or anti-inflammatory responses.
The structural features of 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide also make it an attractive scaffold for developing novel antiviral agents. Adenosine analogs have been widely used in antiviral therapies due to their ability to interfere with viral replication cycles. The modifications introduced in this compound may enhance its resistance to degradation by viral enzymes or improve its ability to inhibit viral polymerases. Furthermore, the N-methylcarbamide group could serve as a target for covalent binding to viral proteins, leading to more potent and selective antiviral activity.
Another area of interest is the potential application of 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Adenosine receptors have been implicated in various neurological processes, including neurotransmitter release and synaptic plasticity. Modulating adenosine receptor activity with synthetic analogs has emerged as a viable therapeutic strategy for these conditions. The unique structural features of 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide may allow it to selectively interact with specific adenosine receptor subtypes, offering a new approach to treating cognitive decline and motor dysfunction.
The synthesis and characterization of 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide also highlight advancements in synthetic methodologies that enable the efficient preparation of complex nucleoside derivatives. Techniques such as solid-phase synthesis, chemoenzymatic approaches, and flow chemistry have significantly improved the accessibility of these compounds for research purposes. These methodological advancements not only facilitate drug discovery but also provide opportunities for exploring novel chemical space that may yield unprecedented biological activities.
Future directions for research on 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide include optimizing its pharmacokinetic properties through further structural modifications and conducting comprehensive preclinical studies to evaluate its safety and efficacy. Additionally, exploring combination therapies with other drugs or exploring its use in gene therapy applications could expand its therapeutic potential. The growing body of evidence supporting the benefits of nucleoside analogs ensures that compounds like 2',3'-O-Isopropylidene-adenosine-5-N-methylcarbamide will remain at the forefront of pharmaceutical research.
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